![molecular formula C17H17N3OS B5642685 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 333329-19-4](/img/structure/B5642685.png)

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

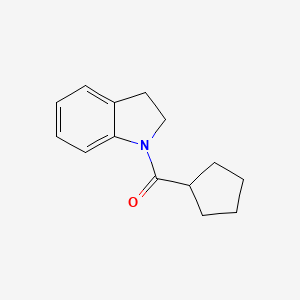

“3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is a chemical compound with the molecular formula C17H17N3OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate or sodium ethoxide yields the corresponding ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .Molecular Structure Analysis

The molecular structure of “3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” consists of a thieno[2,3-b]pyridine core with an amide group at the 2-position and a benzyl group attached to the nitrogen atom .Chemical Reactions Analysis

The compound has been used as a versatile precursor to prepare several heterocyclic compounds . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .Applications De Recherche Scientifique

Organic Synthesis and Heterocyclic Chemistry

Overview: The o-aminoester moiety in 3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide serves as a versatile building block for synthesizing diverse heterocyclic compounds.

Applications:- Polyfunctionalized Heterocycles : Researchers use this compound as a precursor to create various heterocyclic systems. Its reactivity with electrophiles and nucleophiles allows for the formation of complex structures with pharmaceutical relevance .

Crystallography and Solid-State Chemistry

Overview: Understanding the crystal packing and intermolecular interactions of this compound provides insights into its properties.

Applications:- Hydrogen Bonding Studies : In the crystal structure, molecules form layers through N-H…N hydrogen bonds. These interactions influence the compound’s stability and properties .

Benzylic Chemistry

Overview: The benzylic position in organic molecules often plays a crucial role in reactions.

Applications:- SN1 Reactions : 3-Amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, being a benzylic compound, can undergo SN1 reactions via resonance-stabilized carbocations. These reactions are relevant in organic synthesis and functional group transformations .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 3-Amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is the rat recombinant muscarinic M4 receptor . This receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction.

Mode of Action

3-Amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide acts as an allosteric activator of the muscarinic M4 receptor . It potentiates the effect of acetylcholine, a neurotransmitter, leading to increased receptor activity .

Result of Action

The activation of the muscarinic M4 receptor by 3-Amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can lead to various molecular and cellular effects, depending on the specific physiological context. For instance, in the nervous system, it may modulate neurotransmission .

Propriétés

IUPAC Name |

3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-10-8-11(2)20-17-13(10)14(18)15(22-17)16(21)19-9-12-6-4-3-5-7-12/h3-8H,9,18H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPQYKDHFUUDKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=CC=C3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5642624.png)

![3-[(diethylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5642627.png)

![8-cyclopropyl-N-(2-ethoxyphenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5642633.png)

![3-cyclopropyl-5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,4-triazole](/img/structure/B5642640.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-3-pyridinylurea](/img/structure/B5642647.png)

![9-(N-methyl-L-valyl)-2-(4-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5642659.png)

![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B5642670.png)

![{3-(3-methyl-2-buten-1-yl)-1-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinyl}methanol](/img/structure/B5642677.png)

![N-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylmethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5642690.png)

![2-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5642714.png)

![2-[2-(4-methoxyphenyl)vinyl]-4H-benzo[h]chromen-4-one](/img/structure/B5642733.png)